molecular formula C14H14N2O2S B14805836 4-{[(E)-(2-methylphenyl)methylidene]amino}benzenesulfonamide

4-{[(E)-(2-methylphenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B14805836
M. Wt: 274.34 g/mol
InChI Key: LOLFXADRAMSSPF-UHFFFAOYSA-N
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Description

4-[(2-methylbenzylidene)amino]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The specific structure of 4-[(2-methylbenzylidene)amino]benzenesulfonamide includes a benzylideneamino group substituted with a methyl group at the 2-position, making it a derivative of benzenesulfonamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylbenzylidene)amino]benzenesulfonamide typically involves the condensation reaction between 2-methylbenzaldehyde and 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylbenzylidene)amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-methylbenzylidene)amino]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-methylbenzylidene)amino]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-methylbenzylidene)amino]benzenesulfonamide is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and binding affinity compared to other derivatives. This structural variation can lead to differences in biological activity and chemical properties .

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

4-[(2-methylphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H14N2O2S/c1-11-4-2-3-5-12(11)10-16-13-6-8-14(9-7-13)19(15,17)18/h2-10H,1H3,(H2,15,17,18)

InChI Key

LOLFXADRAMSSPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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